4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid
Description
4-(2-Phenylacetyl)-1H-pyrrole-2-carboxylic acid (CAS: 478249-37-5) is a pyrrole-based carboxylic acid derivative featuring a phenylacetyl group at the 4-position of the pyrrole ring and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol . This compound is of interest in medicinal chemistry due to the modularity of its structure, which allows for diverse functionalization.
Properties
IUPAC Name |
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(6-9-4-2-1-3-5-9)10-7-11(13(16)17)14-8-10/h1-5,7-8,14H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVGIOVSZCLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of phenylacetyl chloride with pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds related to 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid exhibit notable antimicrobial activities. A study synthesized a dione derivative, which demonstrated significant antimicrobial effects against various pathogens when tested through the agar-well diffusion method. The neodymium (III) complex of this derivative showed the highest efficacy, suggesting potential applications in developing new antimicrobial agents .
Antimalarial Activity
The same study evaluated the antimalarial properties of the neodymium complex using the Peter's 4-day suppressive test in mice. Results indicated a dose-dependent reduction in parasitemia, highlighting the compound's potential as an antimalarial agent .
Agricultural Applications
Plant Growth Regulators
Pyrrole derivatives, including this compound, have been investigated for their roles as plant metabolites. These compounds can influence plant growth and development, potentially acting as growth regulators that enhance crop yields and resilience against environmental stressors .
Material Science
Polymer Synthesis
The compound has potential applications in polymer chemistry, where it can be used as a building block for synthesizing novel polymers with specific properties. Its unique functional groups allow for modifications that can tailor materials for specific applications, such as drug delivery systems or biodegradable plastics.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Test Method | Results Summary |
|---|---|---|
| Antimicrobial | Agar-well diffusion | Significant inhibition of bacterial growth |
| Antimalarial | Peter's 4-day test | Dose-dependent reduction in parasitemia |
| Cytotoxicity | MTT assay | Moderate cytotoxic effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a recent study, various derivatives of pyrrole were synthesized and tested for their antimicrobial properties. The neodymium complex of this compound exhibited the highest activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in clinical settings .
Case Study 2: Plant Growth Enhancement
Another investigation explored the effect of pyrrole derivatives on plant growth. The application of these compounds resulted in increased biomass and improved resistance to drought conditions in model plants, indicating their utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylacetyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrrole-Carboxylic Acid Derivatives
(a) 1H-Pyrrole-2-carboxylic Acid
- Biological Activity: Exhibits quorum sensing inhibitory (QSI) activity in Pseudomonas aeruginosa, suppressing virulence factors like elastase and pyocyanin without affecting bacterial viability .
(b) 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Chlorophenyl substituent at position 3.
- Applications : Used in drug discovery for its reactivity and interactions with biological targets, leveraging the electron-withdrawing chlorine for enhanced binding .
- Comparison : The chloro substituent may improve metabolic stability compared to the phenylacetyl group but reduces flexibility in molecular interactions.
Substituted Acyl Derivatives
(a) 4-[2-(4-Chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid
- Structure : 4-Chlorophenylacetyl group at position 4.
- Properties : The chlorine atom increases molecular weight (263.68 g/mol ) and introduces electronegativity, which could enhance binding to hydrophobic pockets in enzymes or receptors .
- Synthetic Pathway : Likely synthesized via coupling reactions similar to those in , using substituted phenyl acetic acids and coupling agents like HBTU .
(b) 4-(4-Methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid Ethyl Ester
- Structure : Methoxybenzoyl group at position 4, with an ethyl ester replacing the carboxylic acid.
- Functionality : The methoxy group provides electron-donating effects, while the ester moiety increases lipophilicity. This derivative may serve as a prodrug, with the ester hydrolyzed in vivo to the active carboxylic acid .
Alkyl and Arylalkyl Derivatives
(a) 4-(4-Chlorophenethyl)-1H-pyrrole-2-carboxylic Acid
- Structure : Chlorophenethyl chain at position 4.
(b) 4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic Acid
- Structure : Sulfamoyl and carbamoylmethyl groups introduce hydrogen-bonding capacity.
- Potential Use: The sulfonamide group is common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting applications in targeting metalloenzymes .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) | PSA* (Ų) |
|---|---|---|---|---|
| 4-(2-Phenylacetyl)-1H-pyrrole-2-COOH | 229.23 | Phenylacetyl | 2.1 | 70.2 |
| 4-[2-(4-Cl)phenylacetyl]-1H-pyrrole-2-COOH | 263.68 | 4-Cl-Phenylacetyl | 2.8 | 70.2 |
| 4-(4-Cl-phenethyl)-1H-pyrrole-2-COOH | 265.71 | 4-Cl-Phenethyl | 3.2 | 63.3 |
| 1H-Pyrrole-2-COOH | 111.10 | None | -0.5 | 79.1 |
*logP: Partition coefficient (lipophilicity); PSA: Polar surface area. Predictions based on structural analogs .
Biological Activity
4-(2-phenylacetyl)-1H-pyrrole-2-carboxylic acid is part of a class of compounds known for their diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a pyrrole ring substituted with a phenylacetyl group and a carboxylic acid, which is crucial for its biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrrole derivatives against various pathogens. For instance, a study demonstrated that pyrrole-2-carboxylic acid (PCA), closely related to our compound, exhibited significant antibiofilm activity against Listeria monocytogenes. PCA reduced biofilm biomass and metabolic activity, suggesting that similar derivatives could possess comparable properties .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|---|
| This compound | Listeria monocytogenes | < 0.016 | Strong antibiofilm activity |
| PCA | Listeria monocytogenes | 0.75 | Reduced biofilm formation |
| PT22 | Pseudomonas aeruginosa | 0.50 | QS inhibitor, enhances antibiotic efficacy |
Anti-Tuberculosis Activity
Another important aspect of pyrrole derivatives is their potential against drug-resistant tuberculosis. Research indicates that compounds with similar structures have shown effective inhibition of the MmpL3 protein in Mycobacterium tuberculosis, leading to reduced bacterial viability and mycolic acid biosynthesis disruption .
Case Study: Efficacy Against Drug-Resistant Tuberculosis
In a study conducted on various pyrrole derivatives, compound 32 (related to our target compound) demonstrated excellent anti-TB activity with an MIC of less than 0.016 µg/mL and low cytotoxicity (IC50 > 64 µg/mL) in vitro . This suggests that modifications in the pyrrole structure can enhance its therapeutic profile.
Inhibition of Biofilm Formation
The mechanism by which pyrrole derivatives inhibit biofilm formation appears to involve the disruption of extracellular matrix components, including DNA, proteins, and polysaccharides. PCA was shown to decrease the excretion of these components significantly, indicating a potential pathway for controlling bacterial adhesion and biofilm stability .
Quorum Sensing Inhibition
Quorum sensing (QS) is another target for pyrrole derivatives. Compounds like PT22 have been identified as QS inhibitors, which can disrupt communication among bacterial populations, thereby reducing virulence factor production and biofilm formation . This mechanism is particularly relevant for treating chronic infections associated with biofilms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
